molecular formula C10H20N2 B1399890 (1-Cyclopropyl-2-piperidin-1-ylethyl)amine CAS No. 1341937-82-3

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine

Cat. No.: B1399890
CAS No.: 1341937-82-3
M. Wt: 168.28 g/mol
InChI Key: LBZDIHKFDBLHJB-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a synthetic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring via an ethylamine linker. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine typically involves the reaction of cyclopropylamine with piperidine derivatives under specific conditions. One common method is the reductive amination of cyclopropyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1-Cyclopropyl-2-piperidin-1-ylethyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. It acts by binding to receptors and altering their activity, which can lead to changes in neurotransmitter release and uptake . This modulation of neurotransmitter systems is believed to underlie its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Cyclopropyl-2-piperidin-1-ylethyl)amine include other piperidine derivatives such as:

  • (1-Cyclopropyl-2-piperidin-1-ylethanone)
  • (1-Cyclopropyl-2-piperidin-1-ylethyl)carbamate
  • (1-Cyclopropyl-2-piperidin-1-ylethyl)urea

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopropyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10(9-4-5-9)8-12-6-2-1-3-7-12/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZDIHKFDBLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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